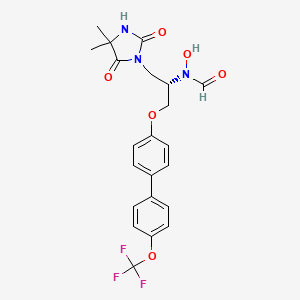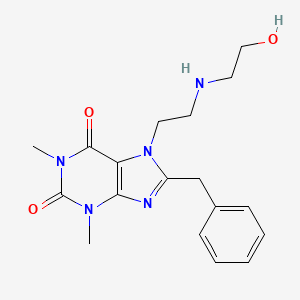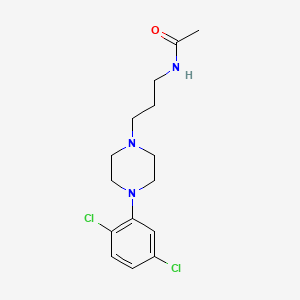
Adipheninhydrochlorid
Übersicht
Beschreibung
Adipheninhydrochlorid, auch bekannt als Diphenylessigsäure-2-(Diethylamino)ethylester-Hydrochlorid, ist eine Verbindung mit der Summenformel C20H25NO2.HCl. Es ist vor allem für seine Verwendung als Lokalanästhetikum und Spasmolytikum bekannt. This compound wirkt durch Hemmung von nikotinischen Acetylcholinrezeptoren, wodurch die Häufigkeit von Acetylcholin-induzierten Einzelkanalströmen verringert wird .
Wissenschaftliche Forschungsanwendungen
Adipheninhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Veresterung und Hydrolyse von Reaktionen verwendet.
Biologie: this compound wird verwendet, um die Hemmung von nikotinischen Acetylcholinrezeptoren zu untersuchen.
Medizin: Als Lokalanästhetikum und Spasmolytikum wird this compound in Studien im Zusammenhang mit Schmerztherapie und Muskelentspannung eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen durch Hemmung von nikotinischen Acetylcholinrezeptoren (nAChRs) aus. Es wirkt als nicht kompetitiver Inhibitor, bindet an den Rezeptor und verhindert die Aktivierung durch Acetylcholin. Diese Hemmung reduziert die Häufigkeit von Acetylcholin-induzierten Einzelkanalströmen, was zu einem verringerten Muskeltonus und spasmolytischen Wirkungen führt . Die Verbindung wirkt auf verschiedene molekulare Zielstrukturen, darunter α1, α3β4, α4β2 und α4β4 nAChRs .
Wirkmechanismus
Target of Action
Adiphenine hydrochloride primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Adiphenine hydrochloride acts as a non-competitive inhibitor of the nAChR . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity. Specifically, it has been found to inhibit the α1, α3β4, α4β2, and α4β4 subtypes of the nAChR .
Biochemische Analyse
Biochemical Properties
Adiphenine hydrochloride plays a significant role in biochemical reactions by acting as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChR). It interacts with various enzymes, proteins, and other biomolecules, including α1, α3β4, α4β2, and α4β4 subtypes of nAChR, with IC50 values of 1.9, 1.8, 3.7, and 6.3 µM, respectively . These interactions result in the inhibition of acetylcholine-induced single-channel currents, leading to its antispasmodic and anticonvulsant effects .
Cellular Effects
Adiphenine hydrochloride affects various types of cells and cellular processes. It reduces muscle tone in the gastrointestinal tract, bile duct, gallbladder, bronchi, and bladder . Additionally, it influences cell function by causing mydriasis (pupil dilation), increasing intraocular pressure, and inducing paralysis of accommodation . These effects are mediated through its interaction with nicotinic acetylcholine receptors, leading to changes in cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of adiphenine hydrochloride involves its action as a non-competitive inhibitor of nicotinic acetylcholine receptors. It binds to these receptors and decreases the frequency of acetylcholine-induced single-channel currents . This inhibition is achieved through different molecular mechanisms, including the reduction of cluster duration and an increase in the decay rate of acetylcholine-induced currents . These interactions result in the compound’s antispasmodic and local anesthetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adiphenine hydrochloride change over time. The compound is known to reduce muscle tone in various tissues, and its effects can be observed shortly after administration The stability and degradation of adiphenine hydrochloride over time have not been extensively studied
Dosage Effects in Animal Models
The effects of adiphenine hydrochloride vary with different dosages in animal models. At lower doses, it effectively reduces muscle tone and exhibits antispasmodic effects . At higher doses, it may cause toxic or adverse effects, including increased intraocular pressure and paralysis of accommodation
Transport and Distribution
Adiphenine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes
Subcellular Localization
The subcellular localization of adiphenine hydrochloride and its effects on activity or function are not well-characterized. It is known to act as a local anesthetic and reduce acetylcholine-induced single-channel currents, but specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified
Vorbereitungsmethoden
Adipheninhydrochlorid kann durch verschiedene synthetische Verfahren hergestellt werden. Eine übliche Methode beinhaltet die Veresterung von Diphenylessigsäure mit 2-(Diethylamino)ethanol in Gegenwart eines geeigneten Katalysators. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen mit einem sauren Katalysator wie Schwefelsäure oder Salzsäure. Der resultierende Ester wird dann durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt .
Industrielle Produktionsmethoden für this compound verwenden ähnliche synthetische Verfahren, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Adipheninhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erfolgen.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Estergruppe.
Vergleich Mit ähnlichen Verbindungen
Adipheninhydrochlorid ähnelt anderen Verbindungen, die nikotinische Acetylcholinrezeptoren hemmen, wie Dicycloverin und Proadifen. Es ist einzigartig in seiner spezifischen Bindungsaffinität und seinen inhibitorischen Wirkungen auf verschiedene nAChR-Subtypen . Weitere ähnliche Verbindungen sind:
Dicycloverin: Wird als Antispasmodikum eingesetzt, hat es einen anderen Wirkmechanismus und eine andere Bindungsaffinität als this compound.
Proadifen: Ein weiteres Lokalanästhetikum, das nAChRs hemmt, jedoch über andere molekulare Mechanismen.
Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPINBXAWIMZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045880 | |
| Record name | Adiphenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50-42-0 | |
| Record name | Adiphenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adiphenine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adiphenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adiphenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adiphenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adiphenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPHENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42B4PDY0AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


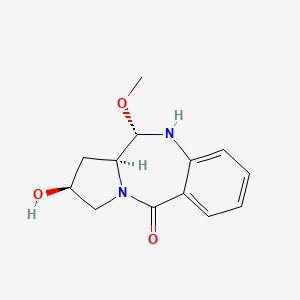

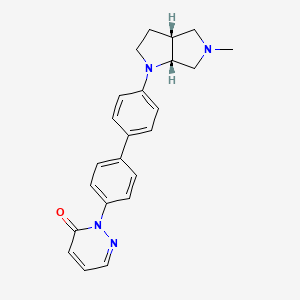
![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride](/img/structure/B1664302.png)
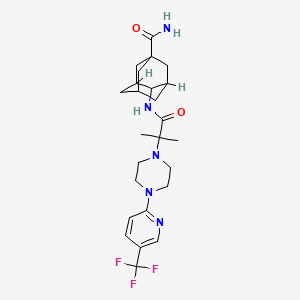
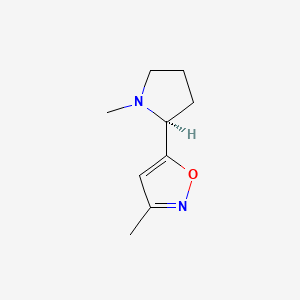
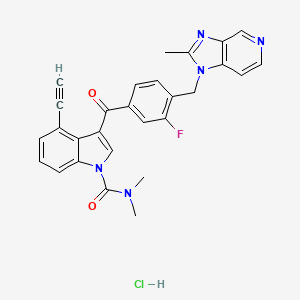
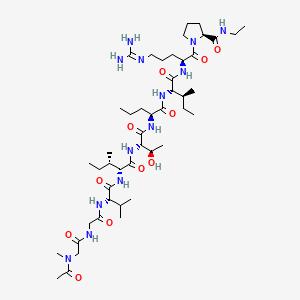
![(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1664308.png)
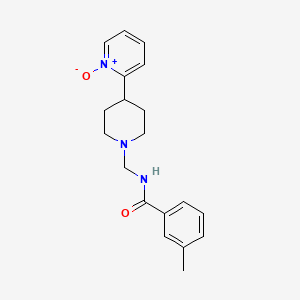
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)
